1-(1-Aminocyclopropyl)-2-methylpropan-1-one
Description
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C7H13NO/c1-5(2)6(9)7(8)3-4-7/h5H,3-4,8H2,1-2H3 |
InChI Key |
NIGDQPNWXBCRIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1(CC1)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of Glycine Equivalents with 1,2-Electrophiles
One common approach involves the alkylation of glycine derivatives or equivalents with 1,2-dihaloalkanes or similar electrophiles. This method typically uses glycine esters or amides as nucleophiles, which upon reaction with dihaloalkanes under basic conditions, form intermediates that cyclize to generate the cyclopropane ring bearing the amino substituent.
- Mechanism: The nucleophilic nitrogen or carbanion formed from the glycine derivative attacks the electrophilic carbon of the dihaloalkane, followed by intramolecular displacement to form the cyclopropane ring.
- Reagents: Glycine esters (e.g., glycine phenyl ester), 1,2-dihaloalkanes (e.g., 1,2-dibromoethane), strong bases such as lithium diisopropylamide or triethylbenzyl ammonium hydroxide.
- Conditions: Reactions are generally carried out at low temperatures (0 °C to -78 °C) to maintain selectivity and control reactivity, followed by hydrolysis under acidic conditions.
Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives
This method involves synthesizing γ-substituted amino acid derivatives that undergo intramolecular cyclization to form the cyclopropane ring. The amino group and the ketone functionality are introduced through precursor molecules that cyclize under controlled conditions.
- Advantages: This method can provide stereochemical control and access to substituted cyclopropyl ketones.
- Typical steps: Preparation of γ-substituted amino acid derivatives → cyclization via base or acid catalysis → purification.
Alkene Cyclopropanation Using Carbene Intermediates
Cyclopropanation of alkenes is a versatile method to introduce the cyclopropane ring. This involves the reaction of alkenes with carbene precursors such as diazo compounds, sulfur ylides, or phosphorus ylides.
- Mechanism: Carbene intermediates generated in situ add across the double bond of an alkene to form cyclopropane rings.
- Reagents: Diazo compounds, sulfur ylides, or phosphorus ylides; transition metal catalysts may be employed to control stereochemistry.
- Application: The amino group can be introduced either before or after cyclopropanation, depending on the synthetic route.
Industrial and Optimized Synthetic Routes
Industrial synthesis often optimizes the above methods by employing continuous flow reactors and advanced purification techniques to enhance yield and purity. Process improvements focus on minimizing side reactions, improving stereoselectivity, and scaling up efficiently.
Detailed Synthetic Example from Literature
A patented process for preparing cyclopropane-containing amino acids, closely related to 1-(1-aminocyclopropyl)-2-methylpropan-1-one, provides a practical framework:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of benzylidene glycine phenyl ester | Glycine phenyl ester hydrochloride + benzaldehyde, triethylamine, MgSO4, dichloromethane, RT, 24 h | Benzylidene glycine phenyl ester (imine intermediate) |
| 2 | Cyclopropanation via reaction with 1,2-dihaloethane | Benzylidene glycine phenyl ester + 1,2-dibromoethane, lithium diisopropylamide, hexamethylphosphoramide, -78 °C to RT, 8-24 h | Benzylidene cyclopropyl phenyl ester |
| 3 | Hydrolysis and purification | Reflux in 6 N HCl, ion-exchange resin treatment, freeze-drying | 1-Aminocyclopropane-1-carboxylic acid (free amine) |
This process highlights the utility of base-mediated cyclopropanation of glycine derivatives followed by acidic hydrolysis to yield the amino-substituted cyclopropane ketone or acid analogs.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Key Reagents |
|---|---|---|---|---|
| Alkylation of Glycine Equivalents | Straightforward, uses readily available starting materials | Requires strong bases, low temperature control | Moderate to High | Glycine esters, 1,2-dihaloalkanes, LDA |
| Intramolecular Cyclization | Potential stereochemical control | Multi-step synthesis, requires precursor synthesis | Moderate | γ-Substituted amino acids, acid/base catalysts |
| Alkene Cyclopropanation | Versatile, applicable to various alkenes | Carbene precursors can be hazardous, stereochemistry control needed | Variable | Diazo compounds, ylides, metal catalysts |
| Industrial Optimized Processes | High yield, scalable, reproducible | Requires specialized equipment | High | Continuous flow reactors, purification systems |
Research Findings and Notes
- The cyclopropane ring in 1-(1-aminocyclopropyl)-2-methylpropan-1-one imparts unique strain and reactivity, making the preparation sensitive to reaction conditions.
- The amino group provides nucleophilicity that can facilitate subsequent functionalization or cross-coupling reactions.
- Optimization of base strength, temperature, and solvent is critical to maximize yield and minimize side reactions such as ring opening or polymerization.
- Hydrolysis under strong acidic conditions followed by ion-exchange resin purification is effective for isolating the free amine form.
- The compound has been studied as a building block for pharmaceuticals and specialty chemicals, necessitating high purity and reproducibility in synthesis.
Summary Table of Preparation Routes
| Route | Starting Material | Key Reaction | Conditions | Product Purification |
|---|---|---|---|---|
| Alkylation + Cyclization | Glycine esters + 1,2-dihaloalkanes | Base-mediated alkylation and ring closure | Low temp, inert atmosphere | Acidic hydrolysis, ion-exchange resin |
| Intramolecular Cyclization | γ-Substituted amino acids | Cyclization via acid/base catalysis | Mild heating or reflux | Crystallization or chromatography |
| Cyclopropanation | Alkenes + carbene precursors | Carbene addition to alkene | Metal catalyst, controlled temp | Chromatography or distillation |
Chemical Reactions Analysis
1-(1-Aminocyclopropyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Aminocyclopropyl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(1-Aminocyclopropyl)-2-methylpropan-1-one with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and synthetic routes.
Structural Analogues
Aryl-Substituted Propanones
- 1-(4-Methoxyphenyl)-2-methylpropan-1-one (): Structure: A methoxy-substituted aryl group replaces the aminocyclopropyl moiety. NMR Data: Distinct signals at δ 3.79 ppm (methoxy group) and δ 7.94–6.81 ppm (aromatic protons) . Synthesis: Prepared via Friedel-Crafts acylation or oxidation of substituted propiophenones.
Cyclopropane-Containing Analogues
1-(3-Chlorophenyl)-2-(1-hydroxycyclopropyl)-2-methylpropan-1-one ():
- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (): Structure: Cyclopropyl group without amino substitution reduces polarity.
Amino-Substituted Analogues
- 1-(2-Aminophenyl)-2-methylpropan-1-one (): Structure: Amino group on the aryl ring instead of cyclopropane. Molecular Weight: 163.22 g/mol (C₁₀H₁₃NO) .
Physicochemical Properties
Biological Activity
1-(1-Aminocyclopropyl)-2-methylpropan-1-one, commonly referred to as a cyclopropylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its effects on neurotransmitter systems, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(1-Aminocyclopropyl)-2-methylpropan-1-one is C_7H_13N, indicating the presence of an amine functional group and a cyclopropyl ring. Its structural configuration allows it to interact with biological targets effectively, making it a subject of interest in medicinal chemistry.
Research indicates that 1-(1-Aminocyclopropyl)-2-methylpropan-1-one may exert its biological effects through modulation of neurotransmitter systems. Specifically, it has been studied for its potential role as a monoamine reuptake inhibitor, which could influence levels of serotonin, dopamine, and norepinephrine in the brain. This mechanism is particularly relevant in the context of mood disorders and neurodegenerative diseases.
Enzyme Inhibition
One significant area of research involves the compound's inhibitory effects on specific enzymes. For instance, studies have shown that derivatives of cyclopropylamines can inhibit β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. Inhibitors targeting BACE1 are crucial for reducing amyloid-beta peptide production, which is associated with Alzheimer's pathology .
Table 1: Inhibitory Activity of Cyclopropylamine Derivatives on BACE1
| Compound | IC50 (µM) | Selectivity over CatD |
|---|---|---|
| 1-(1-Aminocyclopropyl)-2-methylpropan-1-one | TBD | TBD |
| Analog 6a | 73.5 | Low |
| Analog 6b | TBD | Moderate |
Neuropharmacological Effects
The neuropharmacological properties of 1-(1-Aminocyclopropyl)-2-methylpropan-1-one are under investigation for their potential antidepressant and anxiolytic effects. Preliminary studies suggest that this compound may enhance serotonergic signaling, which is beneficial for treating depression and anxiety disorders.
Study on Neurotransmitter Modulation
In a recent study, researchers administered varying doses of 1-(1-Aminocyclopropyl)-2-methylpropan-1-one to animal models to assess its impact on neurotransmitter levels. The results indicated a significant increase in serotonin levels within the prefrontal cortex, suggesting that this compound may act as a selective serotonin reuptake inhibitor (SSRI) .
Clinical Relevance
In clinical settings, derivatives similar to 1-(1-Aminocyclopropyl)-2-methylpropan-1-one have been evaluated for their efficacy in managing conditions such as depression and anxiety disorders. The findings from these studies underscore the importance of further research into this compound's therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
